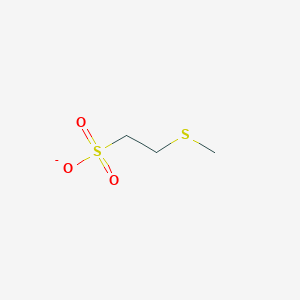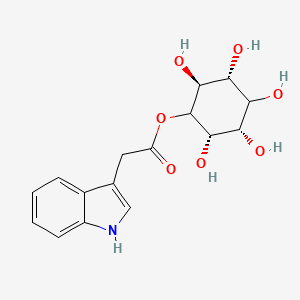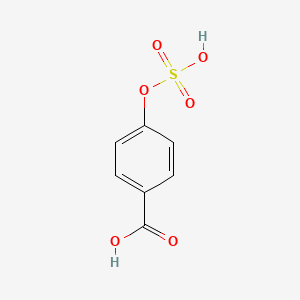
2-(Methylsulfanyl)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-CoM(1-) is an organosulfonate oxoanion that is the conjugate base of methyl-CoM, arising from deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a methyl-CoM.
Scientific Research Applications
Synthesis and Medicinal Importance
Cyclic sulfones, including 2-(Methylsulfanyl)ethane-1-sulfonate derivatives, are of significant interest in organic chemistry due to their vast applications in various fields, especially in medicinal chemistry. They exhibit strong medicinal activities, including biological, antimalarial, antimicrobial, anti-inflammatory, and anticancer properties. The synthesis, reactions, and wide range of applications of these compounds are critical in advancing research and are beneficial to society and future scientific generations (Alam et al., 2018).
Analysis in Pharmaceutical R&D
In pharmaceutical research and development, sulfonic acids, including 2-(Methylsulfanyl)ethane-1-sulfonate derivatives, play a pivotal role. They are employed both as counter-ions in acid-addition salts and as reagents and catalysts in the synthesis of new drug substances. The evolution of analytical methods and the challenges in developing robust analytical methodologies for the trace determination of sulfonate esters are crucial for ensuring the safety and efficacy of pharmaceutical products (Elder, Teasdale, & Lipczynski, 2008).
Antioxidant Capacity Assays
2-(Methylsulfanyl)ethane-1-sulfonate derivatives are used in antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. This assay is widely used to measure the antioxidant capacity of various compounds. Understanding the reaction pathways in these assays is essential for accurate interpretation of results and for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Photocatalytic Treatment of Gaseous Pollutants
Compounds like 2-(Methylsulfanyl)ethane-1-sulfonate are also investigated for their role in the photocatalytic treatment of gaseous pollutants. Studies focus on the efficiency of different photocatalytic processes designed for the oxidation of gaseous compounds, the comparison of process parameters, and the potential for recycling photocatalytic materials (Cantau et al., 2007).
properties
Product Name |
2-(Methylsulfanyl)ethane-1-sulfonate |
|---|---|
Molecular Formula |
C3H7O3S2- |
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylsulfanylethanesulfonate |
InChI |
InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1 |
InChI Key |
FGMRHOCVEPGURB-UHFFFAOYSA-M |
Canonical SMILES |
CSCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)

![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)




![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Cucurbit[10]uril](/img/structure/B1258260.png)